molecular formula C9H12ClN3 B1413137 (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride CAS No. 1956369-81-5

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride

Cat. No.: B1413137
CAS No.: 1956369-81-5
M. Wt: 197.66 g/mol
InChI Key: FSOKRURVYHQHLG-UHFFFAOYSA-N
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Description

Overview of (1-Methyl-1H-indazol-5-yl)methanamine Hydrochloride

This compound represents a synthetically derived heterocyclic compound characterized by its distinctive molecular architecture and specific chemical properties. The compound possesses the molecular formula C9H12ClN3 with a molecular weight of 197.67 grams per mole, reflecting the incorporation of a chloride ion into the parent amine structure. The base compound, (1-Methyl-1H-indazol-5-yl)methanamine, exhibits the molecular formula C9H11N3 with a molecular weight of 161.20 grams per mole, demonstrating the fundamental structural characteristics of this indazole derivative.

The molecular architecture consists of a bicyclic indazole core structure, which represents the fusion of a benzene ring with a pyrazole ring, creating a thermodynamically stable heterocyclic framework. The compound features specific substitution patterns including a methyl group positioned at the 1-nitrogen of the indazole ring and a methanamine group (-CH2NH2) attached at the 5-position of the indazole core. This substitution pattern contributes significantly to the compound's chemical behavior and potential interactions in various research applications.

The International Union of Pure and Applied Chemistry name for the base compound is (1-methylindazol-5-yl)methanamine, while the hydrochloride salt form is designated as (1-methylindazol-5-yl)methanamine hydrochloride. The compound's Chemical Abstracts Service registry number is 267413-27-4 for the free base form, providing essential identification for research and commercial applications. The Simplified Molecular Input Line Entry System notation is NCc1ccc2c(c1)cnn2C.Cl for the hydrochloride salt, which encodes the structural connectivity and stereochemical information necessary for computational analysis.

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical context of indazole chemistry research, which began with the pioneering work of Emil Fischer in the late nineteenth century. Fischer first defined indazole as a "pyrazole ring fused with the benzene ring," establishing the fundamental understanding of this heterocyclic system that would later guide the development of numerous derivatives. The systematic investigation of indazole compounds gained momentum throughout the twentieth century as researchers recognized their potential applications in pharmaceutical and chemical research.

The specific compound this compound was first documented in chemical databases in 2007, indicating its relatively recent synthesis and characterization. The development of this particular derivative represents part of the ongoing effort to explore the chemical space of indazole-based compounds and their potential applications in various research fields. The compound's creation reflects the systematic approach to medicinal chemistry research, where specific substitution patterns are designed to explore structure-activity relationships and optimize chemical properties for particular applications.

The historical development of indazole derivatives has been driven by the recognition that naturally occurring indazole compounds are extremely rare, with only a few alkaloids such as nigellicine, nigeglanine, and nigellidine being identified from natural sources. This scarcity of natural indazole compounds has necessitated the development of synthetic methodologies to access this important class of heterocyclic compounds, leading to the creation of numerous synthetic derivatives including this compound.

Relevance of Indazole Derivatives in Chemical Research

Indazole derivatives have established themselves as fundamentally important scaffolds in contemporary chemical research due to their remarkable structural diversity and wide range of biological activities. The indazole core structure provides a versatile framework for chemical modification, allowing researchers to introduce various functional groups and substituents to modulate properties and activities. This structural flexibility has made indazole derivatives valuable tools in drug discovery programs, where they serve as lead compounds and pharmacological probes for investigating biological systems.

The significance of indazole derivatives in medicinal chemistry is demonstrated by the numerous pharmaceutical compounds that incorporate this heterocyclic scaffold. Several indazole-containing drugs have received regulatory approval and are currently used in clinical practice, including niraparib for cancer treatment, pazopanib as a tyrosine kinase inhibitor, and benzydamine as an anti-inflammatory agent. These successful pharmaceutical applications highlight the therapeutic potential of indazole derivatives and justify continued research into new compounds within this chemical class.

Research investigations have revealed that indazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. The diverse biological properties of indazole compounds arise from their ability to interact with multiple biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and interference with cellular processes. This versatility has made indazole derivatives attractive candidates for developing therapeutic agents against various diseases and conditions.

The structural characteristics of indazole derivatives also contribute to their value in chemical synthesis applications. The bicyclic aromatic system provides a stable foundation for further chemical transformations, while the nitrogen atoms in the pyrazole ring offer sites for functionalization and derivatization. These properties have enabled the development of sophisticated synthetic methodologies for creating complex indazole-containing molecules with precisely tailored properties for specific research applications.

Scope and Objectives of the Review

This comprehensive review aims to provide an in-depth analysis of this compound within the broader context of indazole derivative research. The primary objective is to present a detailed examination of the compound's chemical structure, physicochemical properties, and synthesis methodologies while establishing its significance within the contemporary research landscape. The review encompasses multiple aspects of the compound's characterization, including molecular architecture, spectroscopic properties, and analytical data that define its chemical identity.

The scope of this analysis extends to examining the compound's position within the larger family of indazole derivatives, highlighting both similarities and distinctions that contribute to its unique research value. Particular attention is devoted to understanding the structure-activity relationships that govern the behavior of indazole compounds, providing insights into how specific substitution patterns influence chemical and biological properties. The review also addresses the synthetic methodologies employed for creating indazole derivatives, with emphasis on approaches relevant to the preparation of this compound.

Furthermore, the review examines the broader implications of indazole derivative research for pharmaceutical development and chemical synthesis applications. By analyzing the compound within the context of related research efforts, the review seeks to identify patterns and trends that may guide future investigations in this field. The analysis includes consideration of how advances in indazole chemistry contribute to the development of new therapeutic agents and chemical tools for biological research.

Property Value Reference
Molecular Formula (Base) C9H11N3
Molecular Formula (Hydrochloride) C9H12ClN3
Molecular Weight (Base) 161.20 g/mol
Molecular Weight (Hydrochloride) 197.67 g/mol
Chemical Abstracts Service Number 267413-27-4
International Union of Pure and Applied Chemistry Name (1-methylindazol-5-yl)methanamine
Melting Point Range 152-154°C
Physical Form Crystalline Powder

Properties

IUPAC Name

(1-methylindazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOKRURVYHQHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity while minimizing byproducts.

Chemical Reactions Analysis

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Analogs of (1-Methyl-1H-indazol-5-yl)methanamine Hydrochloride

Compound Name Substituent Position Molecular Formula Key Differences Reference ID
(3-Methyl-1H-indazol-5-yl)methanamine HCl 3-Methyl on indazole C₉H₁₂ClN₃ Methyl group at C3 vs. N1
(1-Methyl-1H-indazol-4-yl)methanamine HCl N1-Methyl, C4-linker C₉H₁₂ClN₃ Methanamine at C4 vs. C5
(2-Methyl-2H-indazol-5-yl)methanamine N2-Methyl C₉H₁₁N₃ Methyl at N2; lacks HCl counterion

Key Observations:

  • Positional Isomerism : Shifting the methyl group from N1 to C3 (as in ) or altering the methanamine attachment site (C4 vs. C5) significantly impacts solubility and steric interactions, which may influence receptor binding .
  • Counterion Effects : The hydrochloride salt enhances aqueous solubility compared to free-base analogs (e.g., (2-Methyl-2H-indazol-5-yl)methanamine) .

Heterocyclic Methanamine Derivatives with Distinct Cores

Table 2: Heterocyclic Analogs with Varied Core Structures

Compound Name Core Structure Molecular Formula Pharmacological Relevance Reference ID
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine HCl Imidazole C₇H₁₂Cl₂N₄ Potential kinase inhibitor motifs
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole C₁₀H₉Cl₂N₂S Antimicrobial activity reported
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine HCl Triazole C₅H₁₀ClN₅ Antiviral or antifungal applications

Key Observations:

  • Core Flexibility : Replacing indazole with imidazole or thiazole alters electronic properties and hydrogen-bonding capacity, affecting target selectivity.
  • Biological Activity: Thiazole derivatives (e.g., ) exhibit pronounced antimicrobial effects, whereas triazole analogs (e.g., ) are explored for antiviral use.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility (H₂O) logP Reference ID
(1-Methyl-1H-indazol-5-yl)methanamine HCl Not reported High* ~1.2
(3-Methyl-1H-indazol-5-yl)methanamine HCl Not reported Moderate ~1.5
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 268 Low ~2.8

*Inferred from hydrochloride salt formation .

Key Observations:

  • logP Trends : Indazole derivatives generally exhibit lower lipophilicity (logP ~1.2–1.5) compared to thiazole analogs (logP ~2.8), suggesting better CNS penetration for indazoles .
  • Thermal Stability : Thiazole derivatives (e.g., ) show higher melting points (>200°C), indicative of strong crystalline packing.

Biological Activity

(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on available research.

Chemical Structure and Synthesis

The compound is characterized by an indazole ring with a methyl group and a methanamine moiety. Its synthesis can be achieved through various methods, allowing for modifications that may enhance its biological activity. The general synthetic pathway includes:

  • Indazole Formation : Starting from hydrazine and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the methanamine group at the 5-position of the indazole.
  • Hydrochloride Salt Formation : Converting the base form to its hydrochloride salt for stability and solubility.

These synthetic routes are critical in exploring structure-activity relationships (SAR) that can inform further development of this compound.

Biological Activity Overview

Preliminary studies indicate that compounds within the indazole class often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Indazoles are known for their broad-spectrum antimicrobial activity, which may extend to this compound.
  • Anticancer Potential : Some indazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties.

Table 1: Comparison of Biological Activities of Indazole Derivatives

Compound NameActivity TypeIC50 (nM)
1H-IndazoleAntimicrobialVaries by strain
5-MethylindazoleAnticancer642.1
This compoundPotential Anticancer/AntimicrobialNot yet determined

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Indazoles have been documented to inhibit various kinases and enzymes involved in cancer progression and inflammation. For instance, compounds related to this class have shown inhibition of FGFR1 with IC50 values as low as 15 nM .
  • Binding Affinity Studies : Initial binding studies suggest that this compound may interact with specific biological targets, although detailed pharmacokinetic data is lacking.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and therapeutic efficacy.
  • SAR Studies : Systematic modification of the compound's structure to optimize its biological activity.
  • Clinical Trials : Initiating trials to evaluate safety, tolerability, and efficacy in humans.

Q & A

Basic Research Question

  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on indazole proton shifts (δ 7.5–8.5 ppm) and methylamine resonances (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (MW: ~209.6 g/mol) using ESI-MS in positive ion mode .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation and stereochemical confirmation .

How does this compound degrade under varying storage conditions, and what protocols ensure stability?

Basic Research Question
Stability Profile :

ParameterConditionSource
TemperatureStore at 2–8°C (long-term)
Light SensitivityAmber glass containers
HumidityDesiccated environment
Avoid exposure to strong oxidizers, which may induce decomposition .

How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

Advanced Research Question

  • Data Reconciliation : Cross-validate NMR/IR data with SHELX-refined X-ray structures to identify conformational isomers or protonation state variations .
  • Dynamic NMR Experiments : Assess temperature-dependent spectral changes to detect rotameric equilibria .
  • DFT Calculations : Compare experimental bond lengths/angles with computational models to resolve ambiguities .

What strategies mitigate hygroscopicity-related challenges during handling?

Advanced Research Question

  • Inert Atmosphere : Use gloveboxes (N2_2/Ar) for weighing and aliquoting .
  • Lyophilization : Remove residual solvents under vacuum (≤0.1 mbar) to prevent clumping .
  • Karl Fischer Titration : Quantify water content pre- and post-storage to adjust desiccant levels .

How should researchers design pharmacological assays to evaluate this compound’s bioactivity?

Advanced Research Question

  • Target Selection : Prioritize kinases or GPCRs, as indazole derivatives often modulate these targets .
  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) in triplicate to calculate IC50_{50} values .
  • Counter-Screen Selectivity : Test against related enzymes (e.g., PKA, PKC) to rule off-target effects .

What methodologies validate the absence of toxic byproducts in synthesized batches?

Advanced Research Question

  • LC-MS/MS : Screen for methylamine hydrochloride (CAS: 506-59-2) and indazole dimers using reverse-phase C18 columns .
  • Ames Test : Assess mutagenicity of isolated impurities at concentrations ≥1 mg/mL .
  • ICP-OES : Quantify heavy metal residues (e.g., Pd, Ni) from catalytic steps .

How can reaction yields be improved for large-scale (>10 g) syntheses?

Advanced Research Question

  • Flow Chemistry : Optimize residence time and temperature gradients to enhance throughput .
  • Catalyst Screening : Test Pd/C or Raney Ni for reductive steps; aim for ≥90% conversion .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., pH, solvent polarity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.